molecular formula C18H17NO4 B557237 Fmoc-beta-alanine CAS No. 35737-10-1

Fmoc-beta-alanine

Cat. No.: B557237
CAS No.: 35737-10-1
M. Wt: 311.3 g/mol
InChI Key: LINBWYYLPWJQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-beta-alanine, also known as 9-fluorenylmethoxycarbonyl-beta-alanine, is a derivative of beta-alanine. It is commonly used in solid-phase peptide synthesis as a protecting group for the amino group of amino acids. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile reagent in peptide synthesis .

Mechanism of Action

Target of Action

Fmoc-beta-alanine, also known as Fmoc-beta-Ala-OH, is primarily used in the field of peptide synthesis . Its main target is the N-terminal amino group of an activated incoming amino acid during the peptide bond formation .

Mode of Action

this compound acts as a temporary protecting group for the N-terminal amino group of an amino acid during peptide synthesis . It prevents unwanted side reactions during the peptide assembly process . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

this compound is involved in the synthetic β-alanine pathway . It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis . The β-alanine pathway involves the expression of three heterologous genes, namely panD from Tribolium castaneum, yhxA from Bacillus cereus, and ydfG from Escherichia coli K-12 .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of this compound’s action is the formation of peptides of significant size and complexity . This makes it a valuable resource for research in the post-genomic world . It also forms a part of pantothenate (vitamin B5), which is incorporated into the universal carbon shuttling compounds Coenzyme A and acyl carrier protein, in all organisms including plants .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, this compound self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . Additionally, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-beta-alanine can be synthesized through various methods. One common method involves the reaction of beta-alanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-alanine undergoes various chemical reactions, including:

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINBWYYLPWJQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369197
Record name Fmoc-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35737-10-1
Record name Fmoc-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-beta-Ala-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Fluorenylmethoxycarbonyl-β-alanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G6VG65WAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
[Compound]
Name
tetrapeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PyBOP HOBt NMM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-beta-alanine
Reactant of Route 2
Reactant of Route 2
Fmoc-beta-alanine
Reactant of Route 3
Reactant of Route 3
Fmoc-beta-alanine
Reactant of Route 4
Reactant of Route 4
Fmoc-beta-alanine
Reactant of Route 5
Reactant of Route 5
Fmoc-beta-alanine
Reactant of Route 6
Reactant of Route 6
Fmoc-beta-alanine
Customer
Q & A

Q1: Why is the presence of Fmoc-β-Ala-OH a concern in peptide synthesis?

A1: Fmoc-β-Ala-OH, when present as a contaminant in Fmoc-protected amino acids, can lead to the unintended incorporation of β-alanine into peptide chains during solid-phase peptide synthesis [, ]. This insertion of an extra carbon into the peptide backbone alters the peptide's primary structure, potentially affecting its folding, stability, and biological activity.

Q2: How widespread is the issue of Fmoc-β-Ala-OH contamination?

A2: Research suggests that Fmoc-β-Ala-OH contamination is a more common problem than previously recognized, affecting various Fmoc-protected amino acid derivatives. Notably, Fmoc-alanine (Fmoc-Ala-OH) and Fmoc-arginine(Pbf)-OH were found to be particularly susceptible to this contamination [, ].

Q3: What are the sources of Fmoc-β-Ala-OH contamination?

A3: Studies point towards two main forms of Fmoc-β-Ala-OH contamination in Fmoc-amino acid derivatives: * Presence as Fmoc-β-Ala-OH itself: This indicates contamination during the manufacturing process of the Fmoc-protected amino acid. * Presence as a dipeptide, Fmoc-β-Ala-amino acid-OH: This suggests that β-alanine might be present as an impurity in the starting materials used for Fmoc-amino acid synthesis or incorporated during a coupling step [, ]. For instance, Fmoc-Ala-OH raw material was found to be contaminated with Fmoc-β-Ala-Ala-OH [, ].

Q4: What measures have been taken to address this contamination issue?

A4: To combat this issue, researchers collaborated with suppliers to establish new quality control specifications for Fmoc-amino acid derivatives. These specifications acknowledge the potential presence of β-alanine-related impurities and impose limits on their acceptable levels [, ]. This proactive approach, involving stricter quality control during manufacturing, has significantly reduced Fmoc-β-Ala-OH contamination in commercially available Fmoc-protected amino acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.